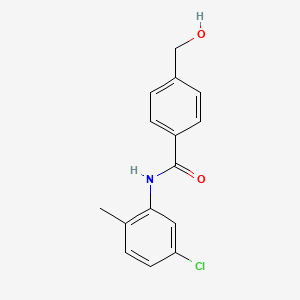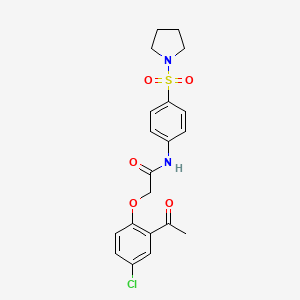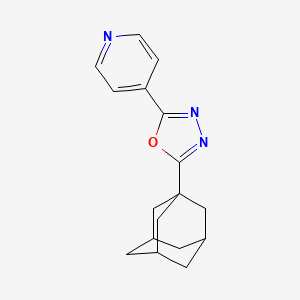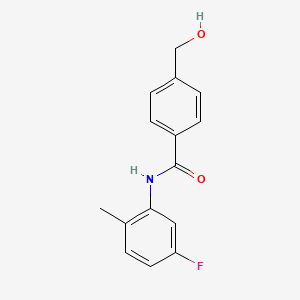![molecular formula C20H25N3O2 B7532629 N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7532629.png)
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide, also known as BP897, is a synthetic compound that belongs to the family of piperidine derivatives. BP897 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
作用機序
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide acts as a selective antagonist of the dopamine D3 receptor, which is mainly localized in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of the dopamine D3 receptor, this compound reduces the release of dopamine in these pathways, which leads to a decrease in the rewarding effects of drugs of abuse and a reduction in drug-seeking behavior. This compound also acts as a partial agonist of the dopamine D2 receptor, which is involved in the regulation of motor function and prolactin release.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitter systems, including the dopamine, glutamate, and GABA systems. This compound has been shown to reduce the rewarding effects of drugs of abuse, including cocaine, amphetamine, and nicotine. This compound has also been shown to reduce the symptoms of depression and anxiety in animal models. This compound has been shown to improve cognitive function and memory in animal models.
実験室実験の利点と制限
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has several advantages for lab experiments, including its high selectivity and potency for the dopamine D3 receptor, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic properties. However, this compound also has several limitations, including its potential off-target effects, its lack of selectivity for other dopamine receptor subtypes, and its potential toxicity at high doses.
将来の方向性
For research on N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide include the development of more selective and potent dopamine D3 receptor antagonists, the investigation of the potential therapeutic applications of this compound in other neurological and psychiatric disorders, and the exploration of the underlying mechanisms of this compound's effects on neurotransmitter systems. Additionally, the development of new animal models and the use of advanced imaging techniques may help to further elucidate the effects of this compound on the brain and behavior.
合成法
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide is synthesized through a multi-step process involving the reaction of 1-benzylpiperidin-4-amine with 2-chloronicotinoyl chloride, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with N-methyl-4-piperidone-3-carboxylic acid.
科学的研究の応用
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including drug addiction, depression, anxiety, and schizophrenia. This compound has been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward, motivation, and mood. This compound has also been shown to modulate the activity of the glutamate system, which is involved in the regulation of learning and memory.
特性
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-1-methyl-2-oxopyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-22-10-9-18(13-19(22)24)20(25)21-14-16-7-11-23(12-8-16)15-17-5-3-2-4-6-17/h2-6,9-10,13,16H,7-8,11-12,14-15H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDHKOPMXWVSWPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![3-methyl-N'-[(6-nitro-4H-1,3-benzodioxin-8-yl)methoxy]butanimidamide](/img/structure/B7532588.png)
![N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
![2-[[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl]-1,2-thiazolidine 1,1-dioxide](/img/structure/B7532604.png)

![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)




